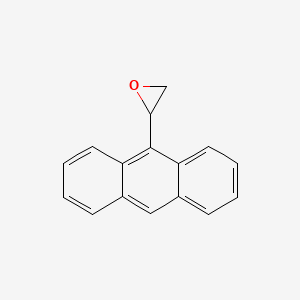

9-Anthryloxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Anthryloxirane, also known as this compound, is a useful research compound. Its molecular formula is C16H12O and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Biological Research

-

Carcinogenicity Studies :

- 9-Anthryloxirane has been utilized in studies examining the formation of DNA adducts, which are critical in understanding the mechanisms of carcinogenesis. Research has shown that this compound can react with DNA to form adducts that may lead to mutations and cancer development. For instance, it has been used as a model compound to study polycyclic aromatic hydrocarbon-induced DNA damage in vitro .

-

Antimicrobial Activity :

- Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhi. The mechanism is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways .

- Antiviral Applications :

Data Tables

Case Studies

-

DNA Adduct Formation :

A study conducted on calf thymus DNA revealed that this compound forms stable adducts, which were quantitatively analyzed using high-performance liquid chromatography (HPLC). The persistence of these adducts was correlated with increased mutagenicity in subsequent assays, highlighting the compound's potential role as a carcinogen . -

Antimicrobial Efficacy :

In a controlled laboratory setting, various derivatives of this compound were tested against a panel of bacteria. Results indicated that certain modifications to the anthracene backbone enhanced antimicrobial activity significantly, suggesting pathways for developing new antibiotics . -

Antiviral Mechanisms :

A series of experiments focused on the antiviral properties of this compound derivatives against herpes simplex virus type 2. The results demonstrated that these compounds could reduce viral load in infected cell cultures, indicating their potential as therapeutic agents .

Propiedades

Número CAS |

61695-73-6 |

|---|---|

Fórmula molecular |

C16H12O |

Peso molecular |

220.26 g/mol |

Nombre IUPAC |

2-anthracen-9-yloxirane |

InChI |

InChI=1S/C16H12O/c1-3-7-13-11(5-1)9-12-6-2-4-8-14(12)16(13)15-10-17-15/h1-9,15H,10H2 |

Clave InChI |

WSQHNGOQXGWRRF-UHFFFAOYSA-N |

SMILES |

C1C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

SMILES canónico |

C1C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Sinónimos |

9-anthracene epoxide 9-anthryloxirane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.